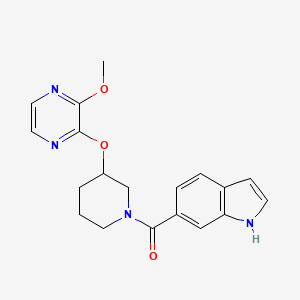

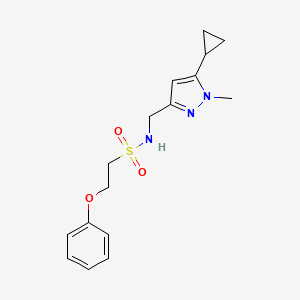

tert-butyl (3R)-3-amino-4,4-difluoropiperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl (3R)-3-amino-4,4-difluoropiperidine-1-carboxylate is a chemical compound that is widely used in scientific research. It is a piperidine derivative that has been found to have several important applications in the field of biochemistry and pharmacology.

Scientific Research Applications

Synthesis Techniques and Derivatives

Stereoselective Syntheses of Substituted Derivatives : tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate and derivatives have been used in stereoselective syntheses, reacting with L-selectride to yield tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates. The Mitsunobu reaction followed by alkaline hydrolysis allows for the formation of trans isomers (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

N-tert-Butanesulfinyl Imines for Asymmetric Synthesis : N-tert-Butanesulfinyl imines, prepared using tert-butanesulfinamide, serve as intermediates for asymmetric synthesis of amines. This includes the synthesis of a range of enantioenriched amines and amino acids, with the tert-butanesulfinyl group enhancing nucleophilic addition and acting as a chiral directing group (Ellman, Owens, & Tang, 2002).

Intramolecular Defluorinative Cyclization : A novel approach for synthesizing difluoromethylated quinazolic acid derivatives uses tert-butyl 2-(difluoromethyl)-3-benzyl-6-methoxy-3,4-dihydro-4-quinazoline-4-carboxyl ester. This process involves intramolecular defluorinative cyclization under basic conditions (Hao, Ohkura, Amii, & Uneyama, 2000).

Analytical and Structural Applications

NMR Tag for High-Molecular-Weight Systems : O-tert-Butyltyrosine, an unnatural amino acid, has been used as an NMR tag. Its tert-butyl group provides a detectable signal in NMR spectra, aiding in the study of protein interactions and structures (Chen, Kuppan, Lee, Jaudzems, Huber, & Otting, 2015).

X-Ray and DFT Analyses of Piperidine Derivatives : tert-Butyl 4-oxopiperidine-1-carboxylate and related compounds have been analyzed using X-ray crystallography and DFT. This research contributes to the understanding of molecular and crystal structures, revealing insights into hydrogen bonding and molecular interactions (Çolak, Karayel, Buldurun, & Turan, 2021).

Potential Medical and Biological Applications

- Enantioselective Sensing of Amino Alcohols : A synthesized compound, 1,8-Bis(3-tert-butyl-9-acridyl)naphthalene N, N'-dioxide, forms a complex with scandium, allowing for enantioselective fluorescence sensing of chiral amino alcohols. This approach can measure both the total amount and enantiomeric excess of amino alcohols at micromolar concentrations (Liu, Pestano, & Wolf, 2008).

Mechanism of Action

Target of Action

Compounds with the tert-butyl group are known to have unique reactivity patterns and are often used in chemical transformations .

Mode of Action

The tert-butyl group is known for its unique reactivity pattern, which is often used in chemical transformations . It’s also known that the tert-butyl group can be hydroxylated in certain conditions, leading to the formation of primary alcohols .

Biochemical Pathways

The tert-butyl group is known to be involved in various biosynthetic and biodegradation pathways .

Result of Action

It’s known that the tert-butyl group can be hydroxylated, leading to the formation of primary alcohols .

properties

IUPAC Name |

tert-butyl (3R)-3-amino-4,4-difluoropiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-5-4-10(11,12)7(13)6-14/h7H,4-6,13H2,1-3H3/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCPPJQFZYGBHZ-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)N)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC([C@@H](C1)N)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (3R)-3-amino-4,4-difluoropiperidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

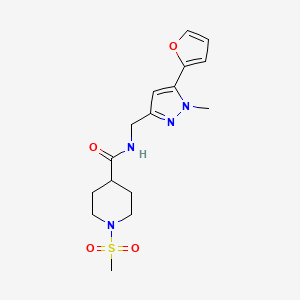

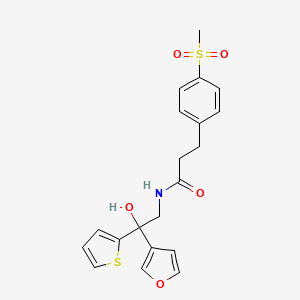

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide](/img/structure/B2945523.png)

![2-{[(4-Fluorophenyl)amino]methyl}-4-iodo-6-methoxyphenol](/img/structure/B2945527.png)

![N-(sec-butyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2945528.png)

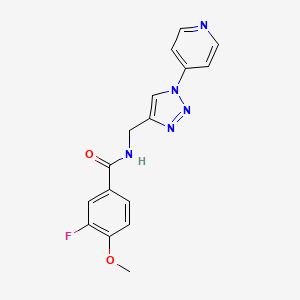

![4-chloro-N-(2-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2945531.png)

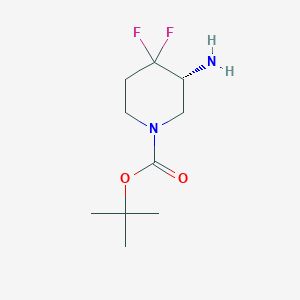

![4-chloro-2-{[8-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]sulfonyl}phenyl methyl ether](/img/structure/B2945538.png)

![N-(2,5-dimethylphenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2945539.png)

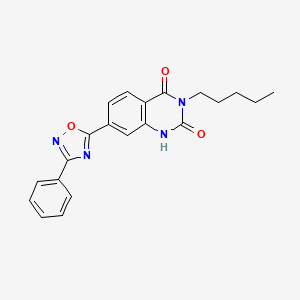

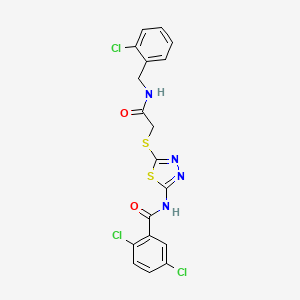

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chlorophenyl)butanamide](/img/structure/B2945541.png)